molecular formula C19H23N5O4 B2354057 3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-78-4

3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2354057
CAS RN: 876899-78-4
M. Wt: 385.424
InChI Key: PLIQUBYRAKZCJZ-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core with various substitutions. The 2,4-dione indicates the presence of two carbonyl (C=O) groups at the 2 and 4 positions of the purine ring. The methoxyethyl and methoxyphenyl groups are likely attached at the 3 and 9 positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the presence of the methoxy groups might increase the compound’s solubility in certain solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs that include a purine ring mimic the structure of natural purine derivatives, allowing them to interfere with DNA and RNA synthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-21-16-15(17(25)24(19(21)26)11-12-27-2)23-10-6-9-22(18(23)20-16)13-7-4-5-8-14(13)28-3/h4-5,7-8H,6,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIQUBYRAKZCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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